2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(2-methoxypyridin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-11-8(7)14-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
CPVBNZHCNZBKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Methoxypyridine Formation
Starting from 2,6-dibromo-3-aminopyridine, nucleophilic aromatic substitution with sodium methoxide is employed to introduce the methoxy group at the 2-position of the pyridine ring, producing 6-bromo-2-methoxy-3-aminopyridine as an intermediate (denoted as 12a in literature).
This step is crucial for the selective installation of the methoxy substituent and sets the stage for further functionalization.
Formylation and Cyclization
The amino group on the intermediate is converted to a formamide via in situ generation of formic anhydride, yielding formamide derivative 13a .
Subsequent nucleophilic substitution with chloropropanone and cyclization using ammonium acetate produces a ketoformamide intermediate (14a ), which forms the A-ring of the target scaffold.
Palladium-Catalyzed Coupling and Bromination
A palladium-mediated Heck coupling of bromopyridine intermediate (15a ) with n-butylvinylether, followed by acidic hydrolysis, yields pyridylethanone (16a ).
Acid-catalyzed bromination of this intermediate provides the bromoacetophenone coupling fragment (17a ) in good yield, which is a key precursor for further coupling reactions.
Coupling to 2-Methylpropanoic Acid Framework
Preparation of the Acid Side Chain
The eastern portion of the molecule, corresponding to the 2-methylpropanoic acid moiety, is typically synthesized from commercially available racemic 2-oxocyclohexane-1-carbonitrile or related precursors.
Functional group transformations convert these intermediates into the desired acid functionality.
Coupling Reactions
The bromoacetophenone derivative bearing the methoxypyridine ring is coupled with the acid side chain precursor under palladium-catalyzed conditions or via nucleophilic substitution reactions to form the full 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid structure.
Reaction conditions such as temperature, solvent, and catalyst loading are optimized to minimize side reactions such as demethylation and to maximize yield.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 2,6-dibromo-3-aminopyridine + NaOCH3, reflux | High | Selective methoxylation at 2-position |
| 2 | Formylation | Formic anhydride (in situ), mild conditions | Good | Conversion to formamide intermediate |
| 3 | Nucleophilic substitution + cyclization | Chloropropanone + ammonium acetate, heat | Moderate | Formation of ketoformamide and ring closure |
| 4 | Palladium-catalyzed Heck coupling | Pd catalyst, n-butylvinylether, acidic hydrolysis | Good | Formation of pyridylethanone intermediate |
| 5 | Bromination | Acid-catalyzed bromination, room temperature | Good | Provides bromoacetophenone coupling partner |
| 6 | Coupling with acid precursor | Pd catalyst or nucleophilic substitution | Moderate to High | Final assembly of target compound |
Yields and conditions vary depending on scale and specific reagents used; optimization is critical to minimize side products such as demethylation.
Alternative Synthetic Routes
Some methods employ Stille coupling reactions using tributyl(1-ethoxyvinyl)tin reagents to introduce the methoxypyridine ring system, followed by bromination to form coupling intermediates.
Other approaches start from commercially available methoxypyridine derivatives and involve functional group transformations to install the 2-methylpropanoic acid moiety.
Industrial-scale processes emphasize high yield and purity, often using palladium-catalyzed cross-coupling reactions with careful control of reaction parameters.
Purification and Characterization
Purification typically involves recrystallization or chromatographic techniques to isolate the target acid in high purity.
Characterization is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, alongside chromatographic purity assessments.
Summary Table of Key Intermediates and Their Roles
Research Findings and Optimization Notes
Conducting bromination at room temperature and under diluted conditions significantly reduces demethylation side reactions, improving yield and purity.
Palladium-catalyzed Heck and Stille couplings are effective for assembling the methoxypyridine and acid fragments, but catalyst choice and ligand environment impact reaction efficiency.
The multi-step synthesis requires careful control of reaction times, temperatures, and reagent stoichiometry to optimize overall yield.
This detailed synthesis overview is based on peer-reviewed literature and patent disclosures, providing a comprehensive guide to the preparation of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid with emphasis on reaction mechanisms, intermediates, and process optimization. The methodologies described reflect current best practices for laboratory and potential industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces piperidine derivatives. Substitution reactions result in various functionalized pyridine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid serves as a building block for synthesizing complex organic molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The compound's unique structure allows for various chemical reactions, including:
- Oxidation : Converting the compound into pyridine N-oxides.
- Reduction : Transforming the pyridine ring into piperidine derivatives.
- Substitution : Facilitating electrophilic and nucleophilic substitution reactions to introduce different functional groups onto the pyridine ring.
Biology
Research has indicated that this compound possesses potential biological activities , particularly in antimicrobial and anticancer research. Studies have focused on its interactions with specific molecular targets and pathways, such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents.
- Antimicrobial Properties : Investigations into its effectiveness against various pathogens have shown promising results, suggesting its potential use in treating infections.
- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, warranting further exploration for cancer therapy.
Medicine
The medicinal applications of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid are still under investigation. Ongoing research aims to explore its potential as a pharmacological tool in drug development. Its unique chemical properties may lead to the discovery of new drugs targeting specific diseases or conditions.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing processes.
Case Study: Antimicrobial Activity
One notable study investigated the antimicrobial properties of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibition of bacterial growth at specific concentrations, indicating its potential as a new antimicrobial agent.
Research on Anticancer Properties
Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations led to reduced cell viability and induced apoptosis in cancer cells, suggesting its potential role as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share the 2-methylpropanoic acid core but differ in substituents:
Physicochemical Properties
- Molecular Weight: Pyridine analogs (e.g., ~220–250 g/mol) are typically heavier than phenyl analogs (e.g., 194.23 g/mol for 2-(4-methoxyphenyl)-2-methylpropanoic acid ).
- Solubility: Pyridine rings enhance aqueous solubility compared to purely aromatic substituents due to nitrogen’s polarity. For example, 2-(2-methoxyphenyl)-2-methylpropanoic acid has a boiling point of ~318°C , while pyridine analogs may exhibit lower melting points.
- Metabolic Stability : Pyridine’s electron-withdrawing effects may reduce oxidative metabolism compared to methoxyphenyl groups, which are prone to demethylation .
Pharmacological Activity
- Hypolipidemic Effects: Bezafibrate (a phenoxy analog) reduces serum triglycerides by 43% and cholesterol by 20–25% via PPARα activation .
- Enzyme Binding : The pyridine ring’s nitrogen may interact with catalytic residues in enzymes (e.g., acetyl-CoA carboxylase), enhancing inhibitory activity compared to phenyl analogs .
Research Findings and Data Tables
Table 1: Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
